Carbamic acid, (2-hydroxy-5-((3-methyl-1-(((2-phenylethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*(R*)))-
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Overview
Description
Carbamic acid, (2-hydroxy-5-((3-methyl-1-(((2-phenylethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*(R*)))- is a complex organic compound belonging to the class of carbamate esters. Carbamate esters are derivatives of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-hydroxy-5-((3-methyl-1-(((2-phenylethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*(R*)))- involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions and can be optimized for high-throughput production.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-hydroxy-5-((3-methyl-1-(((2-phenylethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*(R*)))- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
Carbamic acid, (2-hydroxy-5-((3-methyl-1-(((2-phenylethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*(R*)))- has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, (2-hydroxy-5-((3-methyl-1-(((2-phenylethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*(R*)))- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Carbamate esters: Other carbamate esters with similar structures and properties.
Phenylethyl derivatives: Compounds containing the phenylethyl group, which may exhibit similar biological activities.
Uniqueness
Carbamic acid, (2-hydroxy-5-((3-methyl-1-(((2-phenylethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*(R*)))- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups and stereochemistry makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
132565-31-2 |
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Molecular Formula |
C38H51N3O5 |
Molecular Weight |
629.8 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(2S)-4-methyl-1-oxo-1-(2-phenylethylamino)pentan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C38H51N3O5/c1-27(2)23-33(36(44)39-22-21-28-15-9-6-10-16-28)40-35(43)31(24-29-17-11-7-12-18-29)26-34(42)32(25-30-19-13-8-14-20-30)41-37(45)46-38(3,4)5/h6-20,27,31-34,42H,21-26H2,1-5H3,(H,39,44)(H,40,43)(H,41,45)/t31-,32+,33+,34+/m1/s1 |
InChI Key |
DWSUULFDMUNPJU-WNQXLSPZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)CC(C(=O)NCCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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